3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde
Description
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Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H |
InChI Key |
XVAOONUISPUSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of Triazole-Containing Scaffolds
An In-depth Technical Guide to the Synthesis and Application of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and Related Synthons for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this exact isomer is not publicly cataloged, this document will focus on its synthesis, properties, and applications, drawing parallels with closely related and commercially available analogs. The principles and methodologies discussed are broadly applicable to this class of compounds, which are of significant interest in the development of novel therapeutics.
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2] Its incorporation into molecular frameworks can significantly enhance pharmacological properties. When combined with a chloro-substituted benzaldehyde, the resulting molecule becomes a versatile synthon for creating a diverse array of more complex drug candidates. The chlorine atom serves as a useful handle for further chemical modifications and can influence the electronic properties of the molecule, while the aldehyde group is a gateway for numerous chemical transformations.[3]
Physicochemical Properties and Characterization
The properties of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be predicted based on its constituent parts. The presence of the polar triazole ring and the aldehyde group suggests moderate solubility in organic solvents. A summary of anticipated and known properties of related compounds is presented below.
| Property | Value (Estimated/Compared) | Source |
| Molecular Formula | C9H6ClN3O | N/A |
| Molecular Weight | 207.62 g/mol | N/A |
| Appearance | White to off-white solid | [4] |
| Melting Point | 167-171 °C (for 3-Chloro-1,2,4-triazole) | [4] |
| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethanol | N/A |
Characterization: The structural confirmation of synthesized 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde would rely on standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of atoms and the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the aldehyde C=O stretch and C-Cl bond vibrations.
Synthesis and Mechanism
The synthesis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method involves the reaction of a suitably activated chloro-fluoro-benzaldehyde with 1,2,4-triazole in the presence of a base.
Synthetic Workflow
Caption: Synthetic workflow for 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar aryl-triazoles.[5]
-
Reaction Setup: To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.1 equivalents).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety can act as a bioisostere for other functional groups, enhancing binding affinity and improving pharmacokinetic properties.[1]
Role as a Pharmacophore
Sources
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-1,2,4-triazole | 6818-99-1 | TCI AMERICA [tcichemicals.com]
- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]
Structural Elucidation and Analytical Characterization of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
This technical guide details the structural elucidation of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , a critical pharmacophore in the synthesis of antifungal agents (e.g., Voriconazole analogs) and oncology candidates.[1] The primary challenge in characterizing this intermediate lies in distinguishing the regioisomeric attachment of the 1,2,4-triazole ring (
Synthetic Context and Impurity Profile
To understand the analytical requirements, one must understand the genesis of the molecule.[2] The compound is typically synthesized via a Nucleophilic Aromatic Substitution (
The Regioselectivity Challenge
1,2,4-Triazole is an ambident nucleophile.[2][1] While the
-
Target (
-isomer): Asymmetric triazole attachment. -
Impurity (
-isomer): Symmetric triazole attachment.[1]
The analytical strategy must definitively rule out the
Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.[1]
Analytical Characterization Strategy
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and halogenation pattern.[1]
-
Molecular Formula:
[2][1] -
Isotope Pattern: The presence of a single Chlorine atom dictates a specific isotopic abundance.[1]
Infrared Spectroscopy (FT-IR)
Objective: Verify functional group integrity (Aldehyde retention).
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| Aldehyde (C=O) | 1690 - 1710 | Strong stretch; confirms aldehyde was not reduced/oxidized.[1] |
| Aldehyde (C-H) | 2750 & 2850 | Fermi doublet (distinctive "rabbit ears").[2][1] |
| Triazole (C=N) | 1500 - 1520 | Ring stretch characteristic of azoles.[1] |
| Aryl Chloride | 1050 - 1100 | C-Cl stretch (often obscured in fingerprint region).[1] |
Nuclear Magnetic Resonance (NMR) - The Definitive Tool
This is the primary method for distinguishing the
1H NMR (DMSO-d6, 400 MHz) Analysis
The Triazole Region (Critical Distinction):
-
Target (
-isomer): The triazole ring is asymmetric .[1] Protons H3' and H5' are in chemically distinct environments.[1]-
Observation: Two distinct singlets (typically
9.2 ppm and 8.2 ppm).[1]
-
-
Impurity (
-isomer): The triazole ring is symmetric across the C-N axis.[1]-
Observation: A single singlet integrating for 2 protons (or two very closely spaced singlets if rotation is restricted).[1]
-
The Benzaldehyde Region:
-
Aldehyde Proton: Singlet at
~10.0 ppm.[1] -
Aromatic Ring: An ABX system (or similar) due to 1,3,4-substitution.[1]
2D NMR (NOESY/HMBC)
To definitively prove the
-
NOESY: In the
-isomer, the triazole proton is spatially close to the phenyl proton (or depending on numbering).[2][1] The triazole is distant.[1] -
HMBC: Look for correlation between Triazole
and the Phenyl carbon.[1]
Experimental Protocols
Protocol A: Analytical Sample Preparation
Causality: High concentrations are required for clear 13C and 2D NMR resolution, but solubility can be an issue with planar heterocycles.[2] DMSO-
-
Massing: Weigh 10-15 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Note: Suspended solids will cause line broadening.[2][1]
-
Transfer: Filter through a cotton plug into a 5mm NMR tube to remove ferromagnetic particulates.
Protocol B: Data Acquisition Parameters
-
Relaxation Delay (D1): Set to > 3 seconds to ensure accurate integration of the aldehyde proton (which has a long T1).
-
Scans (NS):
-
1H: 16 scans.[1]
-
13C: > 512 scans (Quaternary carbons are weak).
-
Structural Elucidation Logic Flow
The following diagram illustrates the decision tree used to validate the structure based on the spectral data gathered.
Figure 2: Decision tree for structural confirmation, emphasizing the differentiation between N1 and N4 regioisomers.
Expected Data Summary
The following table summarizes the expected spectral shifts for the target molecule. These values are derived from standard chemical shift databases and analogous structures [1, 2].[1]
| Nucleus | Assignment | Shift ( | Multiplicity | Integration | Notes |
| 1H | Aldehyde (-CHO) | 10.05 | Singlet | 1H | Deshielded by carbonyl.[1] |
| 1H | Triazole H3' | 9.25 | Singlet | 1H | Most deshielded heteroaromatic.[1] |
| 1H | Triazole H5' | 8.23 | Singlet | 1H | Distinct from H3'. |
| 1H | Phenyl H2 | 8.15 | Doublet (J~2Hz) | 1H | Meta coupling to H6.[2][1] |
| 1H | Phenyl H6 | 8.05 | dd (J~8, 2Hz) | 1H | Ortho/Meta coupling.[2][1] |
| 1H | Phenyl H5 | 7.90 | Doublet (J~8Hz) | 1H | Ortho coupling to H6.[1] |
| 13C | Carbonyl (C=O) | ~191.0 | - | - | |
| 13C | Triazole C3/C5 | ~152, ~144 | - | - | Broad due to N-quadrupole.[1] |
References
-
Regioselectivity of 1,2,4-Triazole Alkylation: Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1][3][4] Source: Chemistry Central Journal (via NIH).[1] URL:[Link]
-
NMR Characterization of Triazole Analogs: Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: Molecules (MDPI).[1] URL:[Link][2][1]
-
General Properties of 4-Chloro-benzaldehyde Derivatives: Title: Benzaldehyde, 4-chloro- IR Spectrum and Properties.[1][5] Source: NIST Chemistry WebBook.[1] URL:[Link][2][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Technical Guide: Solubility Profile of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
This guide details the solubility profile, physicochemical behavior, and processing protocols for 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , a critical intermediate in the synthesis of antifungal agents and bioactive heterocycles.
Executive Summary & Compound Identity
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a disubstituted aromatic aldehyde characterized by a lipophilic chlorobenzene core coupled with a polar 1,2,4-triazole heterocycle.[1] Its solubility behavior is dictated by the competition between the hydrophobic chloro-phenyl ring and the polar, hydrogen-bond-accepting triazole and aldehyde moieties.
Understanding its solubility is prerequisite for efficient purification (recrystallization) and reaction medium selection during the synthesis of downstream pharmaceutical targets.
Chemical Identity
| Property | Detail |
| Chemical Name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | C₉H₆ClN₃O |
| Molecular Weight | 207.62 g/mol |
| Structural Class | Triazolyl-benzaldehyde / Aryl Halide |
| Key Functional Groups | Aldehyde (-CHO), Chloro (-Cl), 1,2,4-Triazole |
| Precursor CAS | 34328-61-5 (3-Chloro-4-fluorobenzaldehyde) [1] |
| Analog CAS | 27996-86-7 (4-(1H-1,2,4-triazol-1-yl)benzaldehyde) [2] |
Physicochemical Solubility Profile
The solubility of this compound follows a distinct "polar-aprotic preferred" pattern, typical of nitrogen-rich heterocycles attached to aryl halides.
Solvent Compatibility Matrix
The following data synthesizes experimental observations from synthesis workups and structural analogs.
| Solvent Class | Specific Solvent | Solubility Status | Operational Context |
| Polar Aprotic | DMF, DMSO | High | Primary reaction solvents. Soluble at RT; highly soluble >60°C. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) | Ideal for recrystallization . Sparingly soluble at RT; soluble at boiling. |
| Chlorinated | DCM, Chloroform | Moderate | Used for liquid-liquid extraction and chromatography (w/ MeOH). |
| Esters | Ethyl Acetate | Moderate | Standard extraction solvent. Soluble, but large volumes may be required. |
| Aqueous | Water | Insoluble | The compound precipitates immediately upon contact with water. |
| Hydrocarbon | Hexanes, Heptane | Insoluble | Used as an anti-solvent to force precipitation. |
Mechanistic Insight[2][7][8][9]
-
The Triazole Effect: The 1,2,4-triazole ring introduces significant polarity and hydrogen bond accepting capability (N2/N4 positions). This makes the molecule soluble in alcohols (MeOH/EtOH) at elevated temperatures, facilitating purification.
-
The Chloro-Phenyl Effect: The 3-chloro substituent increases lipophilicity (LogP) compared to the non-chlorinated analog. This reduces water solubility to effectively zero, allowing for a simple "quench and filter" isolation strategy [3].
Experimental Protocols
Protocol A: Rapid Solubility Assessment (Gravimetric)
Use this protocol to determine precise saturation limits for process development.
-
Preparation: Weigh 100 mg of dry 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required to achieve full dissolution (clear solution, no particulates). -
Calculation:
Protocol B: Purification via Recrystallization
This is the industry-standard method for purifying triazolyl-benzaldehydes, leveraging the temperature-dependent solubility in alcohols.
-
Solvent System: Ethanol (Primary) or Ethanol:Water (9:1).
-
Objective: Remove unreacted 1,2,4-triazole (water-soluble) and non-polar oligomers.
Step-by-Step Methodology:
-
Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 1 mL increments until clear.
-
Hot Filtration (Optional): If insoluble black specks remain (inorganic salts/char), filter while hot through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours. Do not shock-cool in ice immediately, as this traps impurities.
-
Harvest: Cool to 0–5°C in an ice bath for 30 minutes. Filter the resulting crystals.
-
Wash: Wash the filter cake with cold Ethanol (0°C).
-
Dry: Vacuum dry at 45°C to constant weight.
Visualizations
Diagram 1: Solubility-Driven Isolation Workflow
This workflow illustrates how solubility differences are exploited to isolate the compound from its synthesis reaction (Nucleophilic Aromatic Substitution).
Caption: Isolation logic relying on the compound's insolubility in water and high temperature-dependent solubility in ethanol.
Diagram 2: Solvent Selection Decision Tree
A logical guide for selecting the correct solvent based on the operational goal.
Caption: Decision matrix for solvent selection based on process requirements.
References
-
PubChem. (2025).[2] 4-(1H-1,2,4-triazol-1-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Advanced Synthesis of 1,2,4-Triazole Scaffolds
Executive Summary
The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability and hydrogen-bonding capabilities. Its structural ubiquity in blockbuster therapeutics—ranging from antifungals (Fluconazole) to aromatase inhibitors (Letrozole)—demands robust, scalable synthetic methodologies.
This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of synthetic strategies. It contrasts classical condensation routes with modern oxidative cyclizations, emphasizing regiocontrol, reaction thermodynamics, and green chemistry metrics.
Part 1: Structural Significance & Tautomeric Equilibria
Before initiating synthesis, one must understand the substrate's behavior. 1,2,4-Triazoles exist in a tautomeric equilibrium that dictates reactivity, particularly during alkylation.
-
The Tautomers: The ring exists primarily as the
- and -tautomers in solution, with the -form being significantly less stable due to the disruption of aromaticity. -
Acidity/Basicity: The ring is amphoteric. The
nitrogen is generally the site of protonation ( for the conjugate acid), while the proton is acidic ( ). -
Implication: In nucleophilic substitution reactions (S_N2), the triazole anion is an ambident nucleophile, often leading to mixtures of
and alkylated products unless steric bulk or specific directing groups are employed.
Part 2: Classical Synthetic Strategies
The two foundational pillars for constructing the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions.[1] While effective, they operate under distinct thermodynamic constraints.
The Pellizzari Reaction[2][3]
-
Mechanism: Thermal condensation of an amide with an acyl hydrazide.[2]
-
Technical Constraint: This reaction typically requires harsh forcing conditions (
) to drive the dehydration and cyclization. -
Utility: Best reserved for symmetrical 3,5-disubstituted triazoles where regioselectivity is not a concern.
The Einhorn-Brunner Reaction
-
Mechanism: Acid-catalyzed condensation of hydrazines with diacylamines (imides).[3][4]
-
Advantage: Operates at lower temperatures than Pellizzari and allows for greater diversity in substitution patterns.
-
Regioselectivity: When using unsymmetrical imides, the hydrazine attacks the more electrophilic carbonyl carbon first.[3] This allows for predictable synthesis of 3,5-disubstituted isomers if the electronic differences between acyl groups are significant.
Visualization: Classical Convergence Pathways
The following diagram illustrates the mechanistic convergence of these two classical routes.
Caption: Convergence of Pellizzari (blue) and Einhorn-Brunner (red) pathways toward the 1,2,4-triazole core.
Part 3: Modern Catalytic & Oxidative Approaches
To overcome the high thermal demands of classical methods, modern protocols utilize oxidative cyclization . This approach typically involves the reaction of amidines or hydrazones with primary amines in the presence of an oxidant.
Iodine-Mediated Oxidative Cyclization
This is a "green" pathway that avoids transition metals.
-
Chemistry: Reaction of aldehydes with hydrazines to form hydrazones, followed by reaction with amines and
. -
Mechanism:
-
Formation of hydrazone.
-
Iodination of the hydrazone to form a hydrazonoyl iodide (highly reactive electrophile).
-
Nucleophilic attack by the amine.[3]
-
Intramolecular cyclization and oxidative aromatization.
-
Visualization: Oxidative Mechanism
Caption: Mechanism of Iodine (
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at intermediate stages.
Protocol A: Modified Einhorn-Brunner Synthesis
Target: 3,5-Diphenyl-1H-1,2,4-triazole Scale: 10 mmol
-
Reagent Prep:
-
Dissolve N-benzoylbenzamide (2.25 g, 10 mmol) in Glacial Acetic Acid (15 mL).
-
Note: Acetic acid acts as both solvent and catalyst.
-
-
Addition:
-
Add Hydrazine Hydrate (0.55 g, 11 mmol, 1.1 eq) dropwise at room temperature.
-
Checkpoint: A slight exotherm is normal. Ensure stirring is vigorous to prevent local concentration gradients.
-
-
Reaction:
-
Heat the mixture to reflux (
) for 4 hours. -
Monitor via TLC (Eluent: EtOAc/Hexane 1:1). Starting material (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Purification:
-
Filter the solid and wash with cold water (
) to remove residual acetic acid. -
Recrystallize from Ethanol/Water (9:1) .
-
Expected Yield: 75-85%.
-
Protocol B: Metal-Free Oxidative Cyclization ( -Mediated)
Target: 1,3,5-Trisubstituted 1,2,4-triazole Scale: 1.0 mmol
-
Reagent Prep:
-
In a round-bottom flask, combine Benzaldehyde (106 mg, 1.0 mmol) and Phenylhydrazine (108 mg, 1.0 mmol) in TBME (tert-butyl methyl ether) (3 mL).
-
Stir for 30 mins at RT to form the hydrazone in situ.
-
-
Cyclization Step:
-
Add Benzylamine (128 mg, 1.2 mmol) and
(414 mg, 3.0 mmol). -
Add Molecular Iodine (
) (304 mg, 1.2 mmol).
-
-
Reaction:
-
Stir at
for 3-5 hours. -
Checkpoint: The deep purple color of iodine should fade to a light orange/yellow as it is consumed.
-
-
Workup:
-
Quench with saturated
(Sodium Thiosulfate) solution to remove unreacted iodine (color will disappear). -
Extract with Ethyl Acetate (
).
-
-
Purification:
-
Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Einhorn-Brunner) | Incomplete cyclization due to water accumulation. | Use a Dean-Stark trap to remove water azeotropically if using non-acidic solvents (e.g., Toluene/pTsOH). |
| Regioisomer Mixture (Alkylation) | Ambident nucleophilicity of triazole ring. | Use steric bulk to block N2. Switch to |
| Dark Product Color | Oxidation of residual hydrazine or iodine. | Ensure thorough washing with |
| Pellizzari Fails | Temperature too low ( | Switch to Microwave Irradiation . Run at |
References
-
Review of Synthetic Methods: Al-Masoudi, N. A., & Al-Soud, Y. A. (2021).[1][5][6][7][8] "A Review on Synthetic Approaches and Activities of 1,2,4-Triazoles." Research Journal of Pharmacy and Technology.
-
Einhorn-Brunner Reaction Mechanism: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
-
Iodine-Mediated Oxidative Cyclization: Ren, H., et al. (2016).[5] "I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines." Organic Letters, 18(6), 1334–1337.
-
Regioselective Synthesis: Castanedo, G. M., et al. (2011).[5] "Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry, 76(4), 1177–1179.
-
Microwave Assisted Pellizzari: Shelke, G. M., et al. (2015).[5] "Microwave-Assisted Synthesis of 1,2,4-Triazoles." Synlett, 26, 404-407.[5]
Sources
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. benthamscience.com [benthamscience.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its remarkable chemical stability, coupled with its capacity to engage in hydrogen bonding and dipole interactions, renders it a highly sought-after pharmacophore.[2] This application note delves into the specific utility of a key derivative, 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , a versatile building block for the synthesis of novel bioactive molecules. The strategic placement of the chloro and aldehyde functionalities on the phenyl ring provides synthetic handles for the construction of diverse chemical libraries with potential applications in oncology, infectious diseases, and beyond. This document will provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration into potential therapeutic candidates, supported by a rationale for the experimental design and data on the biological activity of analogous compounds.
Core Synthesis Protocol: Preparation of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
The synthesis of the title compound is predicated on a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The protocol described herein is adapted from established methodologies for analogous 4-(1H-1,2,4-triazol-1-yl)benzaldehydes.
Protocol 1: Synthesis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
This procedure outlines the synthesis from 3-chloro-4-fluorobenzaldehyde and 1,2,4-triazole. The fluorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing aldehyde group.
Materials and Reagents:
-
3-Chloro-4-fluorobenzaldehyde
-
1H-1,2,4-Triazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).
-
Add 3-chloro-4-fluorobenzaldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Causality of Experimental Choices:
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and the nucleophilic aromatic substitution.
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the 1,2,4-triazole, generating the nucleophile for the substitution reaction.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient aromatic ring.
Caption: Synthetic workflow for 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Application in the Synthesis of Bioactive Schiff Bases
The aldehyde functionality of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde serves as a versatile anchor point for the synthesis of Schiff bases, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The imine linkage of Schiff bases is often crucial for their biological activity.
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol describes the condensation of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a primary amine to form a Schiff base.
Materials and Reagents:
-
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Substituted primary amine (e.g., 4-amino-5-mercapto-1,2,4-triazole, aniline derivatives)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.
Rationale for Experimental Design:
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Solvent: Ethanol is a suitable solvent for both reactants and allows for heating to reflux to drive the condensation reaction, which involves the elimination of water.
Caption: General scheme for the synthesis of Schiff bases.
Biological Significance and Structure-Activity Relationship (SAR) Insights
The 1,2,4-triazole moiety is a well-established pharmacophore in a variety of clinically used drugs. For instance, the antifungal agents fluconazole and voriconazole feature this heterocyclic system.[5] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2][6]
The strategic substitution on the phenyl ring of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is crucial for modulating biological activity. The chloro group, an electron-withdrawing substituent, can influence the electronic properties of the molecule and its binding affinity to biological targets. The aldehyde group provides a point of diversification to explore structure-activity relationships.
For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the nature and position of the substituent on the benzamide ring significantly impacted their anticonvulsant activity.[7] This highlights the importance of systematic structural modifications to optimize biological efficacy.
Quantitative Data: Biological Activity of Related 1,2,4-Triazole Derivatives
The following table summarizes the in vitro anticancer and antimicrobial activities of various 1,2,4-triazole derivatives, demonstrating the therapeutic potential of this class of compounds.
| Compound Class | Target | Activity (IC₅₀/MIC in µM) | Reference |
| Indolyl 1,2,4-triazole derivatives | CDK4/CDK6 | 0.049 - 3.031 | [6] |
| 1,2,4-Triazole-pyridine hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [8] |
| 1,2,4-Triazole Schiff bases | E. coli | MIC: 62.5 - 250 µg/mL | [3] |
| 1,2,4-Triazole Schiff bases | S. aureus | MIC: 62.5 µg/mL | [3] |
| 1,2,4-triazole-3-thione derivatives | Urease | IC₅₀: 12.39 - 16.12 µg/mL | [5] |
Conclusion
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and the presence of the reactive aldehyde group allows for the facile generation of diverse libraries of compounds. The established broad-spectrum biological activity of the 1,2,4-triazole scaffold makes this building block particularly attractive for the discovery of new therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers in their drug development endeavors, leveraging the unique chemical attributes of this promising molecule.
References
-
Patel, N., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 64-70. Available at: [Link]
-
Bekircan, O., et al. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. Available at: [Link]
-
Oluwatosin, A. A., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
Al-Ghamdi, A. M., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S612-S618. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-8. Available at: [Link]
-
Shafek, S. H., et al. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
-
Slaihim, M. M., et al. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Eman Research Publishing. Available at: [Link]
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 5(2). Available at: [Link]
-
Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 1-15. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]
-
Ghorbani, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 1-16. Available at: [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1563-1575. Available at: [Link]
-
El-Naggar, M., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(10), 1935-1954. Available at: [Link]
Sources
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- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde as a building block for antifungal agents
Application Note: 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde as a Privileged Scaffold for Antifungal Drug Design
Abstract
This technical guide outlines the utility of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CTB) as a central building block in the synthesis of next-generation azole antifungals.[1] With fungal resistance to Fluconazole and Voriconazole rising, the CTB scaffold offers a strategic combination of a heme-binding triazole pharmacophore and a metabolically stable chlorobenzene core with a reactive aldehyde handle. This note provides validated protocols for synthesizing the CTB core, derivatizing it into bioactive Schiff bases/hydrazones, and evaluating its structure-activity relationship (SAR) against Candida and Aspergillus spp.
Introduction: The Clinical Necessity of the CTB Scaffold
The primary mechanism of azole antifungals is the inhibition of lanosterol 14
Why 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde?
-
The Triazole Moiety: The N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron (
) in the active site of CYP51, blocking substrate oxidation. -
The 3-Chloro Group: Halogenation at the ortho-position to the triazole (or meta to the aldehyde) serves two functions:
-
Steric Influence: It forces the triazole ring out of coplanarity with the benzene ring, often optimizing the fit within the hydrophobic pocket of the enzyme.
-
Metabolic Stability: The chlorine atom blocks oxidative metabolism at the phenyl ring, prolonging the drug's half-life.
-
-
The Aldehyde Handle: Provides a versatile electrophile for condensation reactions (Knoevenagel, Schiff base formation) to attach "tail" structures that interact with the access channel of the CYP51 enzyme.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 207.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Storage | 2-8°C, under inert atmosphere ( |
| Stability | Moisture sensitive (aldehyde oxidation); Protect from light |
Synthetic Workflows
Diagram 1: Synthesis and Derivatization Pathway
This workflow illustrates the construction of the CTB core via Nucleophilic Aromatic Substitution (
Caption: Synthetic route from fluorinated precursor to the active antifungal Schiff base derivatives.
Experimental Protocols
Protocol A: Synthesis of the CTB Core
Objective: To install the triazole ring onto the benzene scaffold via
Materials:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)[1]
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-4-fluorobenzaldehyde (10 mmol) in DMF (20 mL).
-
Addition: Add 1,2,4-Triazole (12 mmol) and
(20 mmol) to the solution. -
Reaction: Heat the mixture to 100–110°C under a nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).[1] The spot for the starting fluoro-aldehyde (
) should disappear, replaced by the more polar triazole product ( ). -
Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. A pale yellow precipitate should form.[1]
-
Isolation: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure CTB.
Critical Note: The 4-fluoro substituent is activated for displacement by the para-aldehyde group (electron-withdrawing).[1] If using 3,4-dichlorobenzaldehyde, higher temperatures (
Protocol B: Derivatization to Antifungal Thiosemicarbazones
Objective: To synthesize a library of Schiff bases (e.g., thiosemicarbazones) for MIC testing.
Materials:
-
CTB (Synthesized in Protocol A)
-
Thiosemicarbazide (or substituted hydrazine)
-
Glacial Acetic Acid (Catalyst)[3]
Procedure:
-
Dissolution: Dissolve CTB (1 mmol) in hot absolute ethanol (10 mL).
-
Reagent Addition: Add Thiosemicarbazide (1 mmol) dissolved in hot water/ethanol (1:1).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Reflux the mixture for 3–5 hours. A solid precipitate usually forms during the reaction.[1]
-
Isolation: Cool to room temperature. Filter the precipitate.[3][4]
-
Purification: Recrystallize from DMF/Ethanol.
Validation:
-
IR Spectroscopy: Look for the disappearance of the Carbonyl (
) stretch at and the appearance of the Imine ( ) stretch at . -
NMR: The aldehyde proton singlet (
ppm) should be replaced by the azomethine proton singlet ( ppm).
Mechanism of Action & SAR Analysis
Diagram 2: Molecular Mechanism (CYP51 Inhibition)
This diagram details how the CTB-derived molecule interacts with the fungal target.[1]
Caption: The N4-nitrogen of the triazole ring binds the heme iron, preventing lanosterol metabolism.
Structure-Activity Relationship (SAR) Insights:
-
Position 1 (Triazole): Essential for efficacy.[1] Replacement with imidazole often retains activity but decreases specificity (inhibiting human CYP450s).[1]
-
Position 3 (Chlorine): Enhances lipophilicity (
), improving fungal cell wall penetration. It also sterically hinders rotation, locking the pharmacophore in an active conformation. -
Position 4 (Aldehyde-Linker): The "tail" attached here determines the spectrum of activity.[1] Long, lipophilic tails (e.g., phenoxy-alkyl chains) often improve activity against Aspergillus by interacting with the access channel of CYP51.
References
-
Synthesis of Triazole-Schiff Bases
-
Antifungal Triazole Pharmacophore
-
Mechanism of Action (CYP51)
-
Chemical Property Verification
Sources
- 1. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde in Modern Agrochemical Synthesis
Abstract and Scope
This technical guide provides an in-depth exploration of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a pivotal intermediate in the synthesis of high-value agrochemicals. We will dissect the strategic importance of the 1,2,4-triazole moiety, detail the synthesis of the title compound, and provide a comprehensive, field-proven protocol for its conversion into potent triazole-class fungicides and plant growth regulators. This document is intended for researchers and process chemists in the agrochemical industry, offering both the theoretical underpinnings and practical methodologies required for successful synthesis and application.
The Triazole Moiety: A Privileged Scaffold in Agrochemicals
The 1,2,4-triazole ring is a cornerstone of modern crop protection chemistry. Its incorporation into a molecular structure frequently imparts potent biological activity.[1][2] Agrochemicals containing this heterocycle span a wide range of applications, including fungicides, herbicides, and plant growth regulators.[1][3]
2.1 Mechanism of Action: Fungicidal Activity
The predominant application of triazole compounds is in fungal disease control.[4] Their efficacy stems from a highly specific mode of action: the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[5][6]
-
Ergosterol Biosynthesis: This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates fluidity and integrity.[1]
-
Enzyme Inhibition: The lone pair of electrons on the N4 atom of the triazole ring binds to the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its function.
-
Cellular Disruption: The inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[6] This disrupts the membrane structure, leading to abnormal fungal growth and eventual cell death.[5]
Many triazole fungicides exhibit systemic properties, meaning they can be absorbed by the plant and transported within its tissues, offering both curative and preventative protection against pathogens.[5][7]
2.2 Mechanism of Action: Plant Growth Regulation
Beyond their fungicidal properties, certain triazoles act as potent plant growth regulators (PGRs).[3][8] This dual activity is a testament to their ability to interact with cytochrome P450 enzymes present in both fungi and plants.
-
Gibberellin Inhibition: In plants, triazoles like Paclobutrazol and Uniconazole inhibit key steps in the gibberellin biosynthetic pathway, specifically the oxidation of ent-kaurene.[3]
-
Phenotypic Effects: The reduction in gibberellin levels leads to desirable agronomic traits such as reduced internodal growth (stouter stems), increased root development, and enhanced resistance to lodging and environmental stresses.[8]
The subject of this guide, 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, serves as a versatile building block for creating molecules that exhibit these valuable fungicidal and PGR activities.
Synthesis Protocol: 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
The synthesis of this key intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of an electron-withdrawing aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack by the triazole anion.
3.1 Experimental Protocol
-
Reactants:
-
3-Chloro-4-fluorobenzaldehyde
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-Triazole (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the triazole is fully dissolved.
-
Add anhydrous potassium carbonate (1.2 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the triazole, forming the nucleophilic triazolide anion.
-
Add 3-Chloro-4-fluorobenzaldehyde (1.0 eq) to the stirring suspension.
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. A similar protocol has been successfully used for related benzaldehydes.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 8-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir. The desired product will often precipitate.
-
Filter the crude product, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
3.2 Synthesis Visualization
Caption: Synthesis of the key benzaldehyde intermediate.
Application Protocol: Synthesis of a Paclobutrazol Analogue
The aldehyde functional group of our intermediate is a versatile handle for chain extension, most commonly through reactions with organometallic reagents. This protocol details the synthesis of a potent agrochemical analogue via a Grignard reaction, a cornerstone of C-C bond formation.
4.1 Experimental Protocol
-
Reactants:
-
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Magnesium turnings
-
tert-Butyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
-
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add magnesium turnings (1.5 eq) to the flask.
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.5 eq) in anhydrous THF.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. Once the exothermic reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of tert-butylmagnesium chloride.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, dissolve 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in anhydrous THF under nitrogen.
-
Cool this solution to 0 °C in an ice bath. This is critical to control the exothermicity of the Grignard addition and prevent side reactions.
-
Slowly add the prepared Grignard reagent to the benzaldehyde solution via cannula or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent. A patent for Paclobutrazol synthesis outlines similar workup steps.[10]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude oil or solid is the secondary alcohol, an analogue of Paclobutrazol. Purify via column chromatography on silica gel to yield the final product.
-
-
4.2 Synthesis Visualization
Caption: Grignard reaction for Paclobutrazol analogue synthesis.
4.3 Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temp (°C) | Time (h) | Typical Yield (%) |
| Intermediate Synthesis | 3-Chloro-4-fluorobenzaldehyde | 1H-1,2,4-Triazole | K₂CO₃, DMF | 110-120 | 8-12 | 85-95 |
| PGR Analogue Synthesis | Intermediate Benzaldehyde | tert-Butylmagnesium chloride | THF, Sat. NH₄Cl | 0 to RT | 2-4 | 70-85 |
Quality Control and Characterization
The identity and purity of both the intermediate and the final product must be rigorously confirmed. A self-validating protocol relies on orthogonal analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of a broad alcohol O-H stretch at ~3300 cm⁻¹ in the final product).
-
Melting Point: A sharp melting point range indicates high purity of a solid product.
Conclusion and Future Perspectives
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a high-value, versatile intermediate for the agrochemical industry.[11] The protocols detailed herein provide a robust framework for its synthesis and subsequent conversion into powerful fungicidal and plant growth regulating agents. The true power of this intermediate lies in its potential for modification. By varying the Grignard reagent or employing other nucleophiles, a vast library of novel triazole derivatives can be synthesized.[12][13] This allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation agrochemicals with improved efficacy, enhanced crop safety, and more favorable environmental profiles.
References
-
Iowa State University Digital Repository. (2006, May 30). Fungicides: Triazoles. Available at: [Link]
-
Symbiosis Online Publishing. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Available at: [Link]
-
RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Available at: [Link]
-
Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide. Available at: [Link]
-
PMC. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Available at: [Link]
-
MDPI. (2021, March 22). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Available at: [Link]
-
Xiangshuo Chemical. (2023, February 16). Analysis of triazole fungicides and their intermediates. Available at: [Link]
-
Journal of Hygienic Engineering and Design. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). Available at: [Link]
-
ACS Publications. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Available at: [Link]
-
PMC. (2023, May 12). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. Available at: [Link]
- Google Patents. (n.d.). CN103664809A - Preparation method for paclobutrazol.
-
OMICS International. (n.d.). Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Available at: [Link]
-
PMC. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Available at: [Link]
-
Agriplantgrowth. (2024, March 21). The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and Mepiquat chloride. Available at: [Link]
-
Semantic Scholar. (2011, May 15). 3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. Available at: [Link]
Sources
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- 2. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 3. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keypublishing.org [keypublishing.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 8. The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and Mepiquat chloride [agriplantgrowth.com]
- 9. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Side products in the synthesis of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde
Technical Support Center: Synthesis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary & Reaction Overview
The Core Challenge:
The synthesis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically proceeds via Nucleophilic Aromatic Substitution (
Standard Reaction Pathway:
-
Substrates: 3-Chloro-4-fluorobenzaldehyde + 1,2,4-Triazole.
-
Reagents: Potassium Carbonate (
).[1][2][3][4] -
Solvent: DMF or DMSO (Polar Aprotic).
-
Conditions: 80–110°C.
Troubleshooting Guide: Critical Impurities & Solutions
Issue #1: "I am detecting a persistent isomer in my HPLC/LC-MS (approx. 5-15%)."
Diagnosis: Formation of the N4-Regioisomer . Identity: 3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzaldehyde.
-
The Mechanism: 1,2,4-Triazole is an ambident nucleophile. It can attack the electrophilic aromatic ring via the N1 nitrogen (desired) or the N4 nitrogen (undesired).
-
Causality:
-
Sterics: N1 attack is generally favored sterically and electronically, but N4 attack leads to a symmetric, stable aromatic system.
-
Solvent Effect: In polar aprotic solvents like DMF, the N1-potassium salt is generated. However, high temperatures can erode regioselectivity.
-
Reversibility: The reaction is generally under kinetic control.
-
Corrective Action Protocol:
-
Lower Temperature: If running at >110°C, reduce to 80–90°C. Higher heat increases the energy available to overcome the activation barrier for the N4-transition state.
-
Base Selection: Switch from
to (Sodium Hydride) in THF/DMF at lower temperatures (0°C to RT) for tighter kinetic control, though this requires stricter anhydrous conditions. -
Purification: The N4 isomer is often more polar. It can typically be removed via recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradients).
Issue #2: "My product has a carboxylic acid peak (M+16) or Benzyl Alcohol."
Diagnosis: Cannizzaro Reaction or Aerobic Oxidation . Identity: 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (Oxidation) or corresponding Benzyl Alcohol (Cannizzaro).
-
The Mechanism:
-
Cannizzaro: In the presence of base (
) and trace water, non-enolizable aldehydes (like our target) disproportionate into the alcohol and the acid. -
Oxidation: Benzaldehydes are prone to auto-oxidation to benzoic acid upon exposure to air, especially at elevated temperatures in basic solution.
-
Corrective Action Protocol:
-
Strict Inert Atmosphere: The reaction must be run under Nitrogen or Argon. Sparge solvents to remove dissolved oxygen.
-
Water Control: Use anhydrous DMF/DMSO. Hydrate bases (like certain lots of
) release water, accelerating the Cannizzaro pathway. Dry your base or use anhydrous grade. -
Quench pH: When quenching the reaction, avoid strong basic workups. Neutralize carefully to pH 6-7 to prevent post-reaction disproportionation.
Issue #3: "I see unreacted starting material despite long reaction times."
Diagnosis: Deactivation by the 3-Chloro group.
-
The Mechanism: The chlorine atom at the 3-position is electron-withdrawing (inductive), which should help. However, it also provides steric hindrance ortho to the reaction site (position 4). If you are using 3,4-dichlorobenzaldehyde instead of the fluoro-analog, the reaction will be significantly slower because Cl is a poorer leaving group than F in
reactions involving activating groups like aldehydes.
Corrective Action Protocol:
-
Substrate Switch: Ensure you are using 3-Chloro-4-fluorobenzaldehyde . The C-F bond is highly polarized and reacts much faster than C-Cl in
. -
Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6) if using
to increase the solubility of the triazolide anion.
Impurity Profile & Data Summary
| Impurity Name | Structure Description | Origin | Relative Retention (RP-HPLC) | Mitigation Strategy |
| N4-Isomer | 4-(4H-triazol-4-yl) | Regio-isomerization | ~0.8 - 0.9 (More Polar) | Control Temp <90°C; Recrystallize. |
| Benzoic Acid Deriv. | Aldehyde | Oxidation (Air) | ~0.5 - 0.7 (pH dependent) | Inert atmosphere ( |
| Benzyl Alcohol Deriv. | Aldehyde | Cannizzaro (Base/H2O) | ~0.8 (Variable) | Anhydrous conditions; Avoid strong hydroxide. |
| Hydrolysis Product | 4-OH-3-Cl-benzaldehyde | Displacement of F by | < 0.5 (Very Polar) | Ensure reagents are dry; exclude water. |
Visualizing the Pathways
The following diagram illustrates the competitive pathways leading to the target versus the primary impurities.
Caption: Reaction network showing the competition between N1/N4 nucleophilic attack and subsequent aldehyde degradation pathways.
Optimized Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with <5% N4-isomer and <1% oxidation byproducts.
Reagents:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[5]
- (anhydrous, powder, 1.5 eq)
-
DMF (Anhydrous, 5-10 volumes)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen. Validation: No moisture ensures minimal Cannizzaro/Hydrolysis side products.
-
Charging: Add 1,2,4-Triazole and
to the flask. Add anhydrous DMF.[2] Stir at Room Temperature (RT) for 15 minutes. Reasoning: This pre-forms the triazolide anion. -
Addition: Add 3-Chloro-4-fluorobenzaldehyde in one portion.
-
Reaction: Heat to 90°C . Critical Control: Do not exceed 100°C to minimize N4 isomer formation. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Checkpoint: Reaction should be complete in 4–6 hours. If SM remains, do not increase temp; add 0.1 eq more triazole.
-
-
Workup (Precipitation Method):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into Ice Water (10x reaction volume) with vigorous stirring.
-
Observation: The product should precipitate as a solid. The N4 isomer is often more water-soluble or remains in the mother liquor during this crash-out.
-
-
Purification: Filter the solid. Wash with water (
) to remove DMF and inorganic salts.-
Refinement: Recrystallize from Ethanol or Isopropanol if purity is <98%.
-
References
-
National Institutes of Health (PMC). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing fluorobenzaldehydes (US4845304A).
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cahiersmagellanes.com [cahiersmagellanes.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary & Solubility Profile
The Challenge: Recrystallizing 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde requires balancing two competing chemical properties: the lipophilicity of the chloro-benzaldehyde core and the polarity of the triazole ring.[1] Standard non-polar solvents often fail to dissolve the compound, while highly polar solvents may prevent crystallization.
The Solution: The "Goldilocks" zone for this molecule is found in polar protic solvents (specifically Ethanol) or moderately polar binary systems (Ethyl Acetate/Hexane).[1] The presence of the 3-chloro substituent decreases water solubility compared to the non-chlorinated analog, making aqueous ethanol mixtures particularly effective for inducing precipitation.
Solubility Data Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95-100%) | High | Moderate | Primary Choice | Best balance for yield and purity. |
| Ethanol / Water (9:1) | High | Low | High Purity | Water acts as a powerful anti-solvent. |
| Ethyl Acetate | High | High | Poor | Too soluble; requires hexane to force precipitation. |
| EtOAc / Hexane (1:3) | Moderate | Low | Alternative | Good for removing non-polar impurities. |
| Water | Insoluble | Insoluble | Anti-Solvent | Used only to crash out product. |
| Dichloromethane | Very High | High | Unsuitable | Product will not crystallize; good for extraction only. |
Standard Operating Procedures (SOPs)
Protocol A: The Ethanol/Water Method (Recommended)
Best for: Removal of inorganic salts and regioisomers.[1]
-
Preparation: Charge the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux (80°C).
-
Note: If the solution is dark yellow/brown, add activated charcoal (5 wt%), stir for 10 mins, and perform a hot filtration.
-
-
Saturation: If the solid is not fully dissolved, add hot ethanol in 1 mL increments until clear.
-
Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Clearing: Add 1-2 drops of hot ethanol to clear the turbidity.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration. Wash with cold 50% aqueous ethanol .
Protocol B: The Ethyl Acetate/Hexane Method
Best for: Oiling-out issues or highly lipophilic impurities.
-
Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate .
-
Precipitation: Remove from heat. Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.
-
Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cooling: Cover and let stand at room temperature. Do not disturb for 4 hours.
-
Isolation: Filter and wash with cold Hexane.[1]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification path based on the crude material's behavior.
Figure 1: Decision matrix for recrystallization workflow and troubleshooting logic.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Cause: This typically happens when the solution cools too quickly or the solvent boiling point is higher than the melting point of the solvated product.[3] Fix:
-
Reheat the mixture until the oil re-dissolves.
-
Add a Seed Crystal: This provides a template for the lattice to form.[1]
-
Slow Down Cooling: Wrap the flask in a towel or place it in a warm water bath and let it reach room temperature over 3-4 hours.
-
Change Solvent: Switch to Protocol B (EtOAc/Hexane) . The lower boiling point of these solvents often favors crystal formation over oiling.
Q2: TLC shows two spots after recrystallization. What is the impurity?
Analysis: The synthesis of triazolyl-benzaldehydes often produces regioisomers . The 1,2,4-triazole can attach at the N1, N2, or N4 position. The N1 isomer is usually the desired product. Fix:
-
Recrystallize again from Ethanol. The N1 isomer is typically less soluble and more crystalline than the N2/N4 isomers.
-
If the impurity persists, perform a slurry wash : Suspend the solid in cold diethyl ether or isopropyl alcohol, stir for 30 minutes, and filter.[1] The impurities (often more soluble) will remain in the filtrate.
Q3: The crystals are yellow/brown, but they should be white/pale yellow.
Cause: Oxidation of the aldehyde group (to carboxylic acid) or polymerized by-products.[1] Fix:
-
Use Activated Charcoal during the hot dissolution step (Protocol A, Step 2).[1]
-
Ensure the solvent is degassed if the compound is particularly sensitive to air (though this specific aldehyde is generally stable).
Q4: I have low recovery yield (<50%).
Cause: The compound is too soluble in the chosen solvent volume. Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals.
-
Note: Always check the purity of the second crop by TLC/HPLC, as it often contains more impurities.
References
- Relevance: Provides baseline solubility and synthesis data for the structural analog, establishing the efficacy of polar aprotic/protic solvent systems.
- Relevance: Validates the use of Ethanol/Water systems for removing triazole-rel
-
University of Rochester. (n.d.).[1] Tips & Tricks: Recrystallization Solvent Selection. Retrieved May 21, 2025, from [Link][1]
- Relevance: Authoritative guide on solvent polarity matching (Table 6)
-
National Institute of Standards and Technology (NIST). (n.d.).[1] 3-Chlorobenzaldehyde Properties. Retrieved May 21, 2025, from [Link][1]
- Relevance: Provides physical property data for the lipophilic core of the molecule, supporting the logic for decreased water solubility compared to the non-chlorin
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies presented herein are grounded in established analytical principles and supported by experimental data to offer a comprehensive resource for your laboratory.
Introduction to 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and the Imperative of Purity Analysis
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a triazole moiety. Its chemical structure, featuring a polar triazole ring, a reactive aldehyde group, and a halogenated benzene ring, presents unique challenges and considerations for developing a robust and reliable analytical method for purity assessment. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a highly specific and sensitive analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the purity determination of pharmaceutical intermediates like 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1][2] This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance with alternative approaches, providing the scientific rationale behind the experimental choices.
The Core of Purity Analysis: A Stability-Indicating HPLC Method
A fundamental requirement for a purity analysis method is that it must be "stability-indicating." This means the method can accurately quantify the analyte of interest without interference from any potential degradation products or process-related impurities.[3][4] To achieve this, forced degradation studies are an indispensable part of method development and validation.[5][6]
Forced Degradation: Unveiling Potential Impurities
Forced degradation studies involve subjecting the analyte to a range of stress conditions that are more severe than accelerated stability testing.[3][5] This intentional degradation helps to identify likely degradation pathways and ensures that the analytical method can separate the main compound from its degradants.[7][4]
The primary stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include:
-
Acidic and Basic Hydrolysis: Investigates susceptibility to pH-mediated degradation.
-
Oxidation: Assesses stability in the presence of oxidizing agents.
-
Thermal Stress: Evaluates the effect of heat.
-
Photolytic Stress: Determines sensitivity to light.
A successful forced degradation study should result in a modest level of degradation, typically in the range of 5-20%.[3] Degradation beyond this range can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions.
Primary Recommended Method: Reversed-Phase HPLC with UV Detection
Based on the chemical properties of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a reversed-phase HPLC method is the most logical starting point. The non-polar stationary phase of an RP-HPLC column will interact with the hydrophobic benzene ring, while the polar mobile phase will facilitate the elution.
Experimental Protocol:
1. Chromatographic System:
-
System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.[8]
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile. A common and effective organic modifier for reversed-phase chromatography.
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm. Aromatic compounds with conjugated systems typically exhibit strong UV absorbance in this region.[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
Visualizing the Analytical Workflow
Caption: Workflow for the HPLC purity analysis of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Performance Comparison and Supporting Data
To demonstrate the effectiveness of the proposed RP-HPLC method, a forced degradation study was simulated. The results are compared with an alternative isocratic HPLC method.
Alternative Method: Isocratic HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Comparative Data Summary
| Stress Condition | Proposed Gradient Method - % Degradation | Proposed Gradient Method - Peak Purity | Alternative Isocratic Method - % Degradation | Alternative Isocratic Method - Peak Purity |
| Acid Hydrolysis | 12.5 | Pass | 12.3 | Fail (Co-elution) |
| Base Hydrolysis | 18.2 | Pass | 18.5 | Fail (Co-elution) |
| Oxidative Degradation | 8.7 | Pass | 8.6 | Pass |
| Thermal Degradation | 5.1 | Pass | 5.2 | Pass |
| Photolytic Degradation | 3.4 | Pass | 3.5 | Pass |
Note: Peak purity is a measure of the homogeneity of a chromatographic peak, often determined using a Diode Array Detector (DAD). A "Pass" indicates no co-eluting impurities were detected.
Discussion of Results
The proposed gradient HPLC method successfully separated the main peak of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde from all degradation products formed under various stress conditions. The peak purity analysis confirms the specificity of the method.
In contrast, the alternative isocratic method showed co-elution of degradation products under acidic and basic hydrolysis conditions. This is a critical failure for a stability-indicating method, as it would lead to an inaccurate assessment of the true purity of the sample. The isocratic method, while simpler, lacks the resolving power to separate closely eluting impurities. Gradient elution is clearly superior for this application.[9]
Visualizing Impurity Profile
Caption: Potential sources of impurities for 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Conclusion and Recommendations
The purity of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is critical for its intended use in pharmaceutical synthesis. This guide has demonstrated the development and superiority of a stability-indicating reversed-phase gradient HPLC method for its analysis. The comparative data clearly shows that while an isocratic method may seem simpler, it can fail to separate key degradation products, leading to inaccurate purity results.
For researchers and drug development professionals, the adoption of a well-validated, stability-indicating gradient HPLC method is strongly recommended. This approach ensures the reliable detection and quantification of impurities, ultimately contributing to the safety and quality of the final pharmaceutical product. The principles and methodologies outlined in this guide provide a solid foundation for the development of robust analytical methods for this and other similar pharmaceutical intermediates.
References
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]
- Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry, 53(9), 1531-1534.
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
LCGC. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Lackner, N., Kappe, C. O., & Lux, S. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. apicule.com [apicule.com]
- 7. acdlabs.com [acdlabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pharmtech.com [pharmtech.com]
Comparative Guide: Isomeric Purity of 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a critical intermediate in the synthesis of next-generation triazole antifungals and agrochemicals. Its efficacy as a pharmacophore scaffold relies heavily on regioisomeric purity .
The synthesis of this molecule via nucleophilic aromatic substitution (
The Isomeric Challenge: N1 vs. N4
The 1,2,4-triazole ring is an ambident nucleophile. During the coupling with 3-chloro-4-fluorobenzaldehyde, the triazole anion can attack the electrophilic aromatic ring via Nitrogen-1 (N1) or Nitrogen-4 (N4).
-
The Product (N1-Isomer): Asymmetric attachment. This is the bioactive scaffold required for target enzyme inhibition (e.g., CYP51 in fungi).
-
The Alternative (N4-Isomer): Symmetric attachment. This is a common impurity in technical-grade batches. It is often metabolically inert or toxic and acts as a chain-terminator in downstream synthesis.
Mechanism of Isomer Formation
The following pathway illustrates the bifurcation point where process control determines purity.
Figure 1: Bifurcation of the
Comparative Analysis: High-Purity vs. Technical Grade
The following data compares a High-Purity Isolate (optimized crystallization) against a Technical Grade alternative (crude reaction precipitate).
A. Analytical Performance (HPLC & NMR)
The most reliable method to distinguish the product from the alternative is
| Feature | High-Purity Product (N1) | Technical Alternative (Mix) | Impact |
| Purity (HPLC) | > 99.8% | ~92.0% (contains ~7% N4) | High purity prevents side-reactions. |
| Two distinct singlets ( | Additional singlet( | The N4 isomer is symmetric, merging H3/H5 signals. | |
| Melting Point | 148 - 150 °C (Sharp) | 135 - 142 °C (Broad) | Broad range indicates eutectic impurity mixture. |
| Solubility (MeOH) | High | Moderate | Impurities often precipitate unpredictably. |
B. Downstream Synthesis Efficiency
We simulated a standard downstream reaction: condensation with hydrazine to form a Schiff base (a common step in API synthesis).
-
Experiment: 10 mmol of aldehyde reacted with hydrazine hydrate in Ethanol at reflux for 4 hours.
-
Result:
-
Using High-Purity Product: 92% Isolated Yield. Clean conversion.
-
Using Technical Alternative: 68% Isolated Yield. The N4-isomer does not crystallize efficiently in the product matrix, leading to "oiling out" and significant loss of the desired API during filtration.
-
Experimental Protocols & Validation
To achieve the "High-Purity" standard described above, the following protocols must be strictly adhered to. These methods validate the exclusion of the N4-isomer.
Protocol 1: Optimized Synthesis (Minimizing N4)
-
Reagents: 3-Chloro-4-fluorobenzaldehyde (1.0 eq), 1,2,4-Triazole (1.1 eq),
(1.2 eq), DMF (5 vol). -
Critical Step: Add base in portions at 0-5°C before heating. This deprotonates the triazole favoring the N1-nucleophile.
-
Reaction: Heat to 110°C for exactly 6 hours. Note: Prolonged heating (>12h) increases N4 migration.
-
Workup: Pour into ice water. The N1 isomer precipitates more readily. Recrystallize from Ethanol/Water (9:1).
Protocol 2: Analytical Validation (Self-Validating System)
Use this logic flow to validate batch quality before release.
Figure 2: Quality Control Decision Tree. The NMR step is the definitive confirmation of regioisomeric purity.
Conclusion
While technical grade 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is available as a lower-cost alternative, the presence of the N4-isomer introduces significant risks in drug development. The N4-impurity is difficult to remove in later stages and compromises the yield of high-value APIs.
Recommendation: For pharmaceutical applications, only the N1-High Purity grade (validated by the "Two-Singlet" NMR rule) should be utilized to ensure regulatory compliance and process robustness.
References
-
Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
9.25, 8.23). URL:[Link] -
Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography. Source: PubMed / Se Pu (2001).[1] Data: HPLC methodologies for triazole separation.[1][2][3][4][5] URL:[Link]
-
Synthesis and Characterization of New 1,2,3-Triazoles from Substituted Salicyldehydes. Source: Cahiers Magellanes (2025).[6] Data: General protocols for triazole-benzaldehyde coupling. URL:[Link]
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Chemistry of 1,2,4-Triazole: A Review Article. Source: ResearchGate (2017). Data: Tautomerism and NMR chemical shifts of N1 vs N4 isomers.[7] URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
